Product packaging for Bromocyclooctane(Cat. No.:CAS No. 1556-09-8)

Bromocyclooctane

Cat. No.: B072542
CAS No.: 1556-09-8
M. Wt: 191.11 g/mol
InChI Key: KFKLBMQLKLKHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromocyclooctane is a valuable medium-ring alkyl halide extensively utilized in synthetic organic chemistry as a critical building block. Its primary research value lies in its application as a versatile eight-carbon synthon for the introduction of the cyclooctyl group, a structural motif of significant interest due to its unique conformational properties. The compound is particularly useful in nucleophilic substitution reactions (SN2), where it serves as an electrophile for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex cyclooctane-containing architectures. Furthermore, this compound finds specific applications in the development of novel ligands for catalysis, the synthesis of conformational probes for studying ring strain and dynamics, and as a precursor in materials science for creating organic frameworks and polymers with tailored properties. Its mechanism of action is characterized by the displacement of the bromine atom by a nucleophile, a fundamental transformation that facilitates the systematic construction of more complex molecular systems. Researchers value this reagent for its role in exploring the chemistry of medium-sized rings, which often exhibit distinct reactivity compared to their smaller or larger counterparts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15Br B072542 Bromocyclooctane CAS No. 1556-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromocyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKLBMQLKLKHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165916
Record name Bromocyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556-09-8
Record name Bromocyclooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1556-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromocyclooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1556-09-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromocyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromocyclooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bromocyclooctane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8HKX4AU2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Theoretical and Computational Investigations of Bromocyclooctane

Electronic Structure and Molecular Properties

Advanced computational techniques are employed to meticulously examine the electronic and structural characteristics of bromocyclooctane, offering a foundational understanding of its molecular nature.

Density Functional Theory (DFT) Studies for Reactivity and Structural Characteristics

For instance, a comparative study involving cyclooctane (B165968) and its halogenated derivatives revealed specific trends in their properties. research-nexus.net The presence of different substituents, including bromine, alters the electronic environment of the cyclooctane ring. researchgate.net Theoretical investigations into similar cycloalkane systems, such as cycloheptane (B1346806) and its halogenated derivatives, have also demonstrated the utility of DFT in predicting structural characteristics and relative stabilities of different conformations. acs.org

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions and Electron Delocalization

In the context of substituted cycloalkanes, NBO analysis reveals how substituents like bromine influence the electronic distribution within the ring. researchgate.net The analysis can identify key donor-acceptor interactions, such as those involving the lone pairs of the bromine atom and the antibonding orbitals of the carbon-carbon or carbon-hydrogen bonds in the cyclooctane ring. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger value indicates a more significant interaction and greater stabilization. uni-muenchen.deuba.ar For example, studies on similar halogenated and heteroatom-substituted cycloalkanes have shown that interactions involving lone pairs of the substituent can significantly stabilize the molecule. researchgate.netresearch-nexus.net

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying electron density. libretexts.org Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. ijarset.com

In this compound, the MEP would show a region of negative potential around the bromine atom due to its high electronegativity and lone pairs of electrons. researchgate.net This suggests that the bromine atom is a likely site for interaction with electrophiles. The analysis of charge distribution, often performed using methods like CHELPG or Hirshfeld population analysis, complements the MEP by quantifying the partial charges on each atom. researchgate.net These computational analyses have been applied to various substituted cycloalkanes to scrutinize the charge distribution and identify the most reactive sites. researchgate.netacs.org

Reactivity Prediction and Descriptors

Computational chemistry offers a suite of descriptors that can predict the reactivity of a molecule, providing a quantitative basis for understanding its chemical behavior.

Identification of Potential Nucleophilic Reaction Sites (e.g., Condensed Dual Descriptors)

Condensed Dual Descriptors (CDD), also known as the dual descriptor Δf(r), are powerful tools derived from conceptual DFT to identify the most probable sites for nucleophilic and electrophilic attacks within a molecule. researchgate.netarxiv.org A positive value of the condensed dual descriptor for a specific atom indicates that it is a favorable site for a nucleophilic reaction, while a negative value suggests it is susceptible to an electrophilic attack. researchgate.net

A theoretical study on cyclooctane and its derivatives reported that the bromine atom in this compound has a significantly high positive condensed dual descriptor value of 0.3561 eV. researchgate.netresearch-nexus.net This finding strongly suggests that the bromine atom is a potential site for nucleophilic reactions, making it more susceptible to such attacks compared to other atoms in the molecule and in related compounds like chlorocyclooctane (B75050) and fluorocyclooctane. researchgate.netresearch-nexus.net

Chemical Hardness and Electrophilicity Index

Chemical hardness (η) and the electrophilicity index (ω) are global reactivity descriptors that provide insight into the stability and reactivity of a molecule. mdpi.comnih.gov Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. mdpi.com A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered hard and is generally less reactive. ijarset.com Conversely, a soft molecule has a small HOMO-LUMO gap and is more reactive. ijarset.com

The electrophilicity index quantifies the ability of a species to accept electrons. nih.govscielo.org.mx It is calculated using the electronic chemical potential (μ) and chemical hardness (η). nih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile. scielo.org.mx These descriptors are calculated using the energies of the HOMO and LUMO and have been widely used to compare the reactivity of different molecules, including various substituted cycloalkanes. researchgate.netijarset.com

Conformational Analysis through Computational Modeling

Computational modeling serves as a powerful tool for investigating the complex conformational landscape of cyclic molecules like this compound. By employing theoretical calculations, researchers can elucidate the molecule's preferred three-dimensional structures, the energetic relationships between them, and the pathways for their interconversion. This understanding is crucial as the conformation of this compound can significantly influence its reactivity and physical properties.

Ring Strain Energy and Geometrical Parameters

The eight-membered ring of cyclooctane, the parent structure of this compound, is known for its flexibility and the existence of multiple low-energy conformations. The introduction of a bromine atom adds another layer of complexity. Computational studies, often using Density Functional Theory (DFT), are employed to determine the most stable conformations and quantify the strain within the ring.

Ring strain in cycloalkanes arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (non-bonded interactions across the ring). saskoer.ca For cyclooctane, the total strain energy is relatively low compared to smaller rings, as it can adopt puckered conformations that relieve some of this strain. libretexts.org The strain energy of the parent cyclooctane is approximately 7.7 kcal/mol greater than that of a strain-free acyclic alkane. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Cyclooctane Derivatives

Parameter Cyclooctane (Representative Values) Notes
Bond Lengths (Å)
C-C ~1.54 Typical sp³-sp³ carbon bond
C-H ~1.10 Typical sp³ carbon-hydrogen bond
Bond Angles (°)
C-C-C ~116 Varies significantly with conformation
H-C-H ~107 Close to tetrahedral angle

Note: Specific parameters for this compound require dedicated computational studies, but values are expected to be influenced by the steric bulk and electronic effects of the bromine atom, potentially leading to slight elongation of the C-Br bond and adjustments in adjacent bond angles and dihedral angles to minimize steric hindrance.

Interconversion Pathways and Energetic Barriers

The various conformations of cyclooctane and its derivatives are not static but are in constant flux, interconverting between one another. Computational modeling is essential for mapping these interconversion pathways and calculating the associated energy barriers. slideshare.netucsb.edu These barriers determine the rate at which conformational changes occur.

For the related compound, cyclooctyne (B158145), the interconversion barrier between the chair and twist-boat conformations has been calculated. gla.ac.uk While not directly transferable to this compound, this illustrates the type of energetic information that can be obtained. The pathway involves passing through higher-energy transition states. The energy barrier for the interconversion between chair and boat families of conformations in similar seven-membered rings is around 8 kcal/mol. acs.org It is expected that this compound would exhibit a similarly complex potential energy surface with multiple minima corresponding to different conformers and saddle points corresponding to the transition states between them.

The process involves identifying the transition state structures that connect the stable conformers. The energy difference between a stable conformer and a transition state represents the activation energy for that particular interconversion step. These calculations provide a detailed dynamic picture of the molecule's behavior.

Table 2: Illustrative Energetic Barriers for Cyclooctane Analogues

Interconversion Pathway Calculated Energy Barrier (kcal/mol) System Studied Reference
Chair to Twist Boat 9.79 Cyclooctyne gla.ac.uk
Twist Boat to Chair 6.52 Cyclooctyne gla.ac.uk

Note: These values are for a related system and serve to illustrate the data obtained from computational studies. Specific barriers for this compound would depend on the conformers involved and the computational method used.

Computational Spectroscopy for Property Prediction and Structure Identification

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectroscopic properties of molecules, aiding in their identification and characterization. rsc.orgunibo.itnsf.gov By simulating spectra based on the molecule's calculated electronic and vibrational states, researchers can compare theoretical data with experimental results to confirm structures or predict the outcomes of spectroscopic measurements. researchgate.netfrontiersin.org

For this compound, theoretical methods like DFT can be used to predict its infrared (IR), Raman, and UV-Visible spectra. researchgate.net A recent theoretical study on halogenated cyclooctanes, including this compound, used DFT to investigate their electronic properties and spectroscopic characteristics. researchgate.net

The calculations predicted that this compound should be colorless, as it lacks significant absorption bands in the visible region (380–760 nm) of the electromagnetic spectrum. researchgate.net The predicted UV-VIS spectrum is characterized by σ to σ* or π to π* transitions. researchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and condensed dual descriptors helps in understanding the molecule's reactivity, identifying potential sites for nucleophilic attack. For this compound, the bromine atom (Br²⁴) was identified as a potential site for nucleophilic reactions due to having the highest positive condensed dual descriptor value. researchgate.net

Vibrational frequency calculations can predict the positions and intensities of bands in the IR and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the presence of specific functional groups and to assign observed vibrational modes to specific atomic motions within the molecule, such as C-H and C-Br stretching and bending vibrations. researchgate.net

Advanced Synthetic Methodologies for Bromocyclooctane and Its Derivatives

Strategies for the Direct Bromination of Cyclooctane (B165968) Scaffolds

The direct conversion of unactivated C–H bonds in saturated hydrocarbons like cyclooctane into C-Br bonds presents a significant synthetic challenge due to issues of reactivity and selectivity. Current time information in Bangalore, IN. Traditional methods often require harsh conditions or exhibit low yields. However, recent advancements have led to more efficient protocols.

One notable strategy involves the use of carbon tetrabromide (CBr₄) as the bromine source, initiated by visible light from a light-emitting diode (LED). Current time information in Bangalore, IN.nih.gov This method avoids the use of highly toxic elemental bromine and harsh reaction conditions. In a typical procedure, cyclooctane is irradiated in the presence of CBr₄. Under optimized conditions, this reaction furnishes the desired monobrominated product, bromocyclooctane, in high yield without the formation of significant dibromide byproducts. Current time information in Bangalore, IN. The yield of this reaction can be exceptionally high, reported at 178% based on the moles of CBr₄, suggesting a chain reaction mechanism where bromine radicals are regenerated. Current time information in Bangalore, IN.nih.gov

The proposed mechanism involves the photo-irradiation generating a bromine radical and a tribromomethyl radical (•CBr₃). nih.gov The •CBr₃ radical abstracts a hydrogen atom from cyclooctane to form a cyclooctyl radical and bromoform (B151600) (CHBr₃). The cyclooctyl radical then reacts with either a bromine radical or CBr₄ to yield this compound. nih.gov Furthermore, the in-situ generated bromoform can also serve as a bromine source upon LED irradiation, contributing to the high yields observed. nih.gov

SubstrateBromine SourceConditionsProductYield (based on CBr₄)Reference
CyclooctaneCBr₄LED irradiation, rtThis compound178% Current time information in Bangalore, IN., nih.gov
Cyclohexane (B81311)CBr₄LED irradiation, rt, 4hCyclohexyl bromide148% Current time information in Bangalore, IN., nih.gov
n-HexaneCBr₄LED irradiation, rt1-Bromohexane14% Current time information in Bangalore, IN.
2-Bromohexane84% Current time information in Bangalore, IN.
3-Bromohexane41% Current time information in Bangalore, IN.

Stereoselective Synthesis of Brominated Cyclooctane Isomers

Stereoselective synthesis refers to the preferential formation of one stereoisomer over another. Achieving high stereoselectivity in the direct monobromination of a conformationally flexible, saturated ring like cyclooctane is inherently difficult. However, stereocontrol can be effectively exerted in reactions starting from unsaturated cyclooctane derivatives.

A clear example of stereoselective synthesis is the bromination of cis-cyclooctene. The addition of molecular bromine (Br₂) to cis-cyclooctene proceeds via an anti-addition mechanism. This reaction leads to the formation of trans-1,2-dithis compound with high stereospecificity. vaia.com The reaction mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the face opposite to the bromonium bridge, ensuring the trans configuration of the two bromine atoms.

While methods for the direct, highly stereoselective synthesis of a single this compound enantiomer or diastereomer from cyclooctane are not widely established, general principles of asymmetric synthesis could be applied. This would typically involve the use of chiral catalysts or reagents that can differentiate between the enantiotopic C-H bonds of the cyclooctane ring. For instance, a modified Mitsunobu reaction has been shown to achieve stereoselective conversion of cyclobutanols to bromocyclobutanes, suggesting that similar strategies involving functional group conversions on chiral cyclooctanol (B1193912) precursors could provide a route to specific this compound isomers. researchgate.net

Formation of this compound Derivatives via Functional Group Transformations

Dehydrobromination is a powerful transformation for introducing unsaturation into cyclic systems. The elimination of hydrogen bromide (HBr) from this compound derivatives can lead to the formation of cyclooctenes and highly strained, synthetically valuable cyclooctynes. A particularly well-studied example is the synthesis of cyclooctyne (B158145) from 1-bromocyclooctene. vaia.comunimi.it

This reaction is typically mediated by a strong, non-nucleophilic base to promote elimination over substitution. Lithium diisopropylamide (LDA) is a common reagent for this purpose. vaia.comunimi.it The dehydrobromination of 1-bromocyclooctene with LDA proceeds in good yield to furnish cyclooctyne. vaia.com Similarly, sodium diisopropylamide (NaDA) can be used. unimi.itaskfilo.com The reaction of 1-bromocyclooctene with NaDA necessarily proceeds via a syn-elimination pathway to produce cyclooctyne. unimi.it Under the reaction conditions, the initially formed cyclooctyne can be unstable and may isomerize to cycloocta-1,2-diene. unimi.itaskfilo.com

Halogen exchange reactions, such as the Finkelstein reaction, provide a straightforward method for converting alkyl bromides into other alkyl halides. lsu.edu this compound can undergo efficient halogen exchange when reacted with concentrated aqueous hydrogen halides under phase-transfer catalysis (PTC) conditions. lsu.edu

This method is effective for converting this compound into iodocyclooctane (B8577307) or chlorocyclooctane (B75050). For example, heating this compound with concentrated hydroiodic acid (57% HI) in the presence of a catalytic amount of a lipophilic quaternary onium salt like Aliquat 336 (trioctylmethylammonium chloride) results in nearly complete conversion to iodocyclooctane. The same principle applies to the conversion to chlorocyclooctane using concentrated hydrochloric acid (37% HCl), although the reaction equilibrium is less favorable compared to iodination. lsu.edu This PTC-catalyzed process represents a synthetically useful tool for producing various halogenated cyclooctanes from the parent bromide. lsu.edu

Starting MaterialReagent (HY)Catalyst (0.05 mol)Temp (°C)Time (h)ProductConversion (%)Reference
This compound57% HIAliquat 3361001Iodocyclooctane>98 lsu.edu
Chlorocyclooctane48% HBrAliquat 3361304This compound95 lsu.edu

Dehydrobromination Reactions to Cyclooctenes and Cyclooctynes

Multi-Component and Catalytic Approaches for this compound Functionalization

Radical reactions offer a powerful platform for the functionalization of alkyl halides, including this compound. These methods often employ transition-metal catalysts to generate alkyl radicals, which can then participate in a variety of bond-forming reactions.

An effective method for the functionalization of this compound is the iron-catalyzed reductive cross-coupling with terminal arylalkynes. nih.gov This reaction provides a Z-selective synthesis of 1,2-disubstituted olefins. In this process, an inexpensive and non-toxic iron(II) bromide catalyst and zinc as a reductant are used. This compound reacts readily under these conditions with various terminal arylalkynes to form the corresponding Z-olefins in good yields and with high stereoselectivity (Z:E > 12:1). nih.gov

The proposed mechanism involves the reduction of the Fe(II) catalyst to a more active Fe(I) species by zinc. nih.gov This Fe(I) intermediate then reacts with this compound via a single electron transfer (SET) to generate a cyclooctyl radical. This radical subsequently adds to the terminal carbon of the arylalkyne. The resulting alkenyl radical is then trapped and reduced in subsequent steps to afford the final Z-olefin product, regenerating the iron catalyst. nih.govnih.gov This approach highlights the utility of this compound as a precursor to cyclooctyl radicals for C-C bond formation. nih.gov

Metallaphotoredox-Mediated Coupling and Cross-Coupling Reactions

The convergence of photoredox catalysis and transition metal catalysis, known as metallaphotoredox catalysis, has emerged as a powerful strategy for forging new chemical bonds under mild conditions. princeton.edursc.org This approach has been particularly impactful in the functionalization of aliphatic scaffolds, including the derivatives of this compound. By leveraging the distinct reactivity of photocatalysts and metal catalysts, previously challenging cross-coupling reactions have become accessible. princeton.edursc.orgrsc.org

Metallaphotoredox catalysis facilitates the coupling of C(sp³)-hybridized fragments, a significant challenge for traditional cross-coupling methods. princeton.edu The general mechanism often involves the photocatalyst absorbing light to reach an excited state, which can then engage in a single-electron transfer (SET) event. This process can generate radical intermediates from precursors like carboxylic acids or alkyl halides. princeton.edu Concurrently, a transition metal catalyst, commonly nickel, undergoes its own catalytic cycle involving oxidative addition and reductive elimination to forge the new bond. princeton.edursc.org

A key advantage of this dual catalytic system is the ability to generate and engage radical species under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. researchgate.net This has enabled the development of novel transformations that were not feasible with single-catalyst systems. researchgate.net For instance, decarboxylative cross-coupling reactions, where a carboxylic acid is coupled with an aryl halide, have become a staple of this methodology. princeton.educhemrxiv.orgnih.gov In a typical cycle, the excited photocatalyst oxidizes a carboxylate to generate an alkyl radical via decarboxylation. This radical is then captured by a low-valent nickel complex, which, after oxidative addition to an aryl halide, reductively eliminates the cross-coupled product. princeton.edu

Recent advancements have expanded the scope of metallaphotoredox catalysis to include cross-electrophile couplings. princeton.edunih.gov In these reactions, two different electrophiles, such as an alkyl bromide and an aryl bromide, are coupled. This strategy is particularly valuable for synthesizing complex molecules from readily available starting materials. For example, the functionalization of saturated heterocycles like 3-bromoazetidine (B1339375) and 3-bromooxetane (B1285879) has been achieved through blue light-mediated metallaphotoredox cross-electrophile coupling to install aryl groups. princeton.edu This highlights the potential for applying similar strategies to this compound to create a diverse range of substituted cyclooctane derivatives.

The versatility of metallaphotoredox catalysis is further demonstrated by its application in multicomponent reactions, which allow for the simultaneous construction of multiple bonds in a single operation. rsc.org These reactions often proceed with high levels of chemo- and regioselectivity, offering a streamlined approach to complex molecular architectures. rsc.orgrsc.org

Catalyst SystemReactantsProduct TypeKey Features
Ir/Niα-Oxy Morpholine Carboxylic Acids, (Hetero)Aryl HalidesArylated MorpholinesDecarboxylative C(sp²)-C(sp³) coupling. nih.gov
Ir/Niα-Amino Acid Derivatives, Aryl BromidesEnantioenriched Benzylic AminesEnantioselective cross-electrophile coupling using alcohols as reducing agents. nih.gov
Fe/NiCarboxylic Acids, Aryl IodidesArylated AlkanesDecarboxylative coupling with inexpensive iron co-catalyst. chemrxiv.org
Ir/Mn/NiAlkenes, AlcoholsAliphatic FrameworksTriple co-catalysis for deoxygenative hydroalkylation. chemrxiv.org

Flow Chemistry Applications in Brominated Cycloalkane Synthesis

Flow chemistry, characterized by the use of continuous-flow reactors, offers significant advantages over traditional batch processing for the synthesis of brominated cycloalkanes. These benefits include enhanced safety, improved reaction control, higher yields, and better selectivity. mdpi.comsioc-journal.cn The inherent characteristics of microreactors, such as high surface-area-to-volume ratios, lead to efficient mixing and heat transfer, which are crucial for managing highly reactive and exothermic bromination reactions. sioc-journal.cn

One of the primary safety concerns in bromination is the use of highly toxic and corrosive molecular bromine (Br₂). mdpi.com Flow chemistry mitigates this hazard by enabling the in situ generation and immediate consumption of bromine. mdpi.com For example, a continuous-flow protocol can involve the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) to produce bromine, which is then directly introduced into the reaction stream with the cycloalkane substrate. mdpi.com Any unreacted bromine can be subsequently quenched in-line before the product is collected, minimizing operator exposure and environmental release. mdpi.com

Photochemical brominations also benefit significantly from flow chemistry setups. The direct C-H to C-Br conversion using molecular bromine and light is a fundamental transformation. asahilab.co.jp In a microflow system, the precise control over residence time and irradiation allows for the suppression of over-brominated byproducts, leading to high selectivity for the desired monobrominated product. asahilab.co.jp For instance, the photobromination of cyclohexane in a microflow reactor has been shown to produce bromocyclohexane (B57405) with improved selectivity compared to batch reactions. asahilab.co.jp This method is scalable and efficient for preparing various brominated compounds. asahilab.co.jp

The synthesis of brominated intermediates for pharmaceuticals has also been improved using flow chemistry. For example, the synthesis of a key brominated intermediate for rosuvastatin (B1679574) was significantly enhanced using a continuous-flow process. scielo.br

The advantages of flow chemistry in halogenation are not limited to bromination and have been applied to chlorination, fluorination, and iodination as well, highlighting the versatility of this technology in organic synthesis. sioc-journal.cnresearchgate.net

Reaction TypeSubstrateReagentsFlow System BenefitYield
Electrophilic BrominationPhenolin situ generated Br₂ (HBr/NaOCl)Enhanced safety, controlled reaction. mdpi.com95% (for 2,4,6-tribromophenol)
Electrophilic BrominationBisphenol Ain situ generated Br₂ (HBr/NaOCl)Full conversion, good to excellent yields. mdpi.com83-97%
PhotobrominationCyclohexaneBr₂, visible lightHigh selectivity for monobromination. asahilab.co.jp42% (with 13% dibromocyclohexane)
C-H ChlorinationCycloalkanesSO₂Cl₂, lightGreener process with in situ chlorine generation. researchgate.netNot specified

Mechanistic Studies of Bromocyclooctane Transformations

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 pathways)

Nucleophilic substitution reactions of bromocyclooctane, where the bromine atom is replaced by a nucleophile, can proceed through two distinct mechanistic pathways: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.comorganic-chemistry.org The pathway taken is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the structure of the electrophile. saskoer.ca

The S(_N)2 pathway is a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. masterorganicchemistry.commasterorganicchemistry.com This process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. organic-chemistry.org The rate of an S(_N)2 reaction is dependent on the concentration of both the this compound and the nucleophile (second-order kinetics). youtube.com For this compound, a secondary halide, the S(_N)2 pathway is viable but sensitive to steric hindrance. Strong, non-bulky nucleophiles and polar aprotic solvents favor this mechanism. organic-chemistry.orgiitk.ac.in The reaction proceeds with an inversion of stereochemistry at the reaction center. organic-chemistry.orgucsd.edu

The S(_N)1 pathway involves a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary cyclooctyl carbocation intermediate. slideshare.net This step is unimolecular, meaning its rate depends only on the concentration of this compound (first-order kinetics). youtube.com The stability of the resulting carbocation is a crucial factor. saskoer.ca In the second, rapid step, the carbocation is attacked by a nucleophile. masterorganicchemistry.com Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomeric products, often resulting in racemization if the starting material is chiral. organic-chemistry.orgucsd.edu S(_N)1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., water, ethanol) and weak nucleophiles. organic-chemistry.orgyoutube.com

The secondary nature of the electrophilic carbon in this compound places it at a crossroads between these two pathways. The choice of reagents and conditions is therefore critical in directing the reaction towards a desired substitution product. saskoer.ca

Elimination Reactions (E1 and E2 Mechanisms)

In addition to substitution, this compound readily undergoes elimination reactions to form cyclooctene (B146475). These reactions also follow two primary mechanistic routes: E2 (Elimination Bimolecular) and E1 (Elimination Unimolecular). libretexts.org

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the bromine (a β-hydrogen), while simultaneously the C-Br bond breaks and a π-bond forms. ksu.edu.saksu.edu.sa

Kinetics: The reaction rate is dependent on the concentrations of both this compound and the base, exhibiting second-order kinetics. ksu.edu.saucalgary.ca Strong, non-hindered bases like hydroxide (B78521) (OH⁻) or ethoxide (EtO⁻) typically promote E2 reactions. iitk.ac.in

Regioselectivity: When multiple types of β-hydrogens are available, the regioselectivity of the E2 reaction is dictated by the nature of the base. According to Zaitsev's rule , small, strong bases favor the formation of the more substituted, thermodynamically stable alkene. iitk.ac.inksu.edu.sa In the case of this compound, this would lead to cis-cyclooctene as the major product. Conversely, sterically hindered (bulky) bases, such as potassium tert-butoxide (t-BuOK), favor the removal of the more sterically accessible proton, leading to the less substituted alkene (Hofmann's rule), though this is less relevant for the parent this compound which yields only cyclooctene. ksu.edu.saksu.edu.sa

Stereochemical Requirements: The E2 mechanism has a strict stereochemical requirement for an antiperiplanar arrangement of the β-hydrogen and the leaving group (bromine). ksu.edu.saucalgary.ca This means the H-C-C-Br dihedral angle must be 180°. The flexible cyclooctane (B165968) ring can adopt various conformations, and the reaction will only proceed from a conformation that allows for this specific geometric alignment. libretexts.org This requirement is critical in substituted cyclooctane rings, where it can dictate the regiochemical outcome, potentially overriding Zaitsev's rule if the required proton for the more stable alkene cannot achieve an antiperiplanar orientation. libretexts.org

The E1 mechanism is a two-step pathway that begins with the same initial step as the S(_N)1 reaction: the formation of a carbocation intermediate. saskoer.calibretexts.org

Carbocation Intermediates: The rate-determining step is the unimolecular dissociation of this compound to form a cyclooctyl carbocation. ucalgary.ca This process is favored by polar protic solvents and good leaving groups but does not require a strong base; a weak base is sufficient. saskoer.caucalgary.ca

Product Distribution: Following the formation of the carbocation, a weak base removes an adjacent proton to form the double bond. libretexts.orgsaskoer.ca Since the carbocation intermediate is formed first, there is no strict stereochemical requirement for the orientation of the departing proton. saskoer.ca The E1 reaction typically follows Zaitsev's rule, yielding the most thermodynamically stable alkene as the major product. saskoer.calibretexts.org For this compound, this leads to cyclooctene. The reaction is generally stereoselective for the formation of the more stable trans-alkene in acyclic systems, though for medium rings like cyclooctane, the cis-isomer is significantly more stable and is the expected major product.

Substitution and elimination reactions are often in direct competition, particularly for secondary halides like this compound. ucalgary.cachemguide.co.uk The product ratio is influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., t-BuOK) strongly favor E2 elimination. libretexts.org Strong, non-hindered bases/nucleophiles (e.g., RO⁻, HO⁻) lead to a competition between S(_N)2 and E2 pathways. Weak bases/good nucleophiles (e.g., I⁻, RS⁻) favor substitution, primarily S(_N)2. libretexts.org Weak bases/weak nucleophiles (e.g., H₂O, ROH) favor S(_N)1 and E1 mechanisms.

Temperature: Higher temperatures favor elimination over substitution. ucalgary.cayoutube.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

Solvent: Polar aprotic solvents favor S(_N)2/E2 reactions, while polar protic solvents promote S(_N)1/E1 pathways by stabilizing the carbocation intermediate. organic-chemistry.orgiitk.ac.in

For this compound, treatment with a strong, non-hindered base like sodium ethoxide in ethanol (B145695) would yield a mixture of an ether (S(_N)2 product) and cyclooctene (E2 product). chemguide.co.uk In contrast, solvolysis in hot ethanol (a weak nucleophile/base) would produce a mixture of the ether and cyclooctene via competing S(_N)1 and E1 pathways. youtube.com

Unimolecular (E1) Pathways: Carbocation Intermediates and Product Distribution

Rearrangement Pathways (e.g., Hydride Shifts, Ring Contractions/Expansions)

Rearrangements are possible when a carbocation intermediate is formed, as in S(_N)1 and E1 reactions. ucalgary.ca These rearrangements occur to generate a more stable carbocation. masterorganicchemistry.com

Hydride Shifts: A hydrogen atom with its bonding electrons can migrate from an adjacent carbon to the positively charged carbon (a 1,2-hydride shift). masterorganicchemistry.com In medium-sized rings like the cyclooctane system, transannular hydride shifts (e.g., a 1,5-hydride shift) are particularly noteworthy. chemistrydocs.com This occurs because the ring's flexibility can bring a hydrogen from a non-adjacent carbon into close proximity with the carbocation center, allowing for its migration to form a more stable carbocation at a different position in the ring. chemistrydocs.com

Ring Contractions/Expansions: Although less common for an eight-membered ring compared to highly strained systems like cyclobutane, carbocation formation on a carbon adjacent to a ring can induce ring expansion. masterorganicchemistry.comchemistrysteps.com Conversely, the formation of a cyclooctyl carbocation could potentially lead to a ring contraction to form a more stable substituted cycloheptyl system, though this is generally less favorable than transannular shifts in this specific ring size. quora.com

These rearrangement possibilities mean that reactions of substituted bromocyclooctanes proceeding through an E1 or S(_N)1 mechanism can lead to a complex mixture of products with rearranged carbon skeletons. youtube.com

Oxidation Reactions and Biocatalytic Functionalization (e.g., Peroxygenase Activity)

Beyond traditional organic reactions, this compound is a substrate for advanced biocatalytic transformations. Fungal unspecific peroxygenases (UPOs) have been shown to catalyze the highly selective oxyfunctionalization of C-H bonds. frontiersin.orgcsic.es

A wild-type UPO isolated from Marasmius rotula (MroUPO) demonstrates remarkable catalytic activity with this compound. d-nb.info This enzyme uses hydrogen peroxide as the oxidant to hydroxylate the substrate with high regioselectivity. researchgate.netnih.gov

Research Findings: Studies have shown that MroUPO catalyzes the oxidation of this compound predominantly at the C-4 position (remote from the bromine atom), which is subsequently oxidized to yield 4-bromocyclooctanone. d-nb.inforesearchgate.net This level of regioselectivity is extremely difficult to achieve using conventional chemical methods. The reaction reaches a regioselectivity of 99% for the C-4 position. researchgate.net

Mechanistic Insights: Mechanistic investigations using deuterium-labeled this compound have been conducted to elucidate the pathway. researchgate.net One proposed mechanism involves the direct and selective hydroxylation at the C-4 position, followed by further oxidation to the ketone. d-nb.info An alternative pathway considers an initial hydrogen atom transfer (HAT) from the C-2 position (adjacent to the bromine), followed by a 1,5-hydride shift that relocates the radical to the C-4 position. This is then followed by oxygen rebound to form the hydroxylated product. d-nb.inforesearchgate.net This highlights a synergistic relationship between the substrate's intrinsic properties and the enzyme's active site. researchgate.net

This biocatalytic approach offers a sustainable and highly selective route to functionalized cyclooctane derivatives, which are valuable synthetic intermediates. researchgate.nettudelft.nl

Thermal Decomposition and Photolysis Mechanisms

Due to a notable lack of direct experimental and computational studies specifically investigating the thermal decomposition and photolysis of this compound, the following discussion of its mechanistic pathways is based on well-established principles of organic chemistry and analogies with the studied reactions of other cycloalkyl bromides and bromoalkanes.

Thermal Decomposition Mechanisms

The thermal decomposition of bromoalkanes can proceed through several pathways, with the predominant mechanism being highly dependent on reaction conditions such as temperature and the presence of radical inhibitors. The two most probable mechanisms for this compound are unimolecular elimination and free-radical chain reactions.

Unimolecular Elimination:

In the gas phase, many alkyl halides undergo unimolecular elimination of hydrogen halide (HHal) to form an alkene. youtube.comblogspot.comslideshare.net For this compound, this would involve the elimination of hydrogen bromide (HBr) to yield cyclooctene. This reaction is believed to proceed through a concerted, four-centered transition state, often referred to as an Ei (Elimination internal) mechanism, particularly at high temperatures in the absence of a strong base.

The primary product expected from the thermal elimination of HBr from this compound is cis-cyclooctene, given the stereochemical constraints of the ring system. fishersci.at Further elimination under more forcing conditions or through isomerization could potentially lead to the formation of various isomers of cyclooctadiene, such as 1,3-cyclooctadiene (B162279) and 1,5-cyclooctadiene. wikipedia.orgfishersci.at

Table 1: Potential Products of Unimolecular Elimination of this compound

ReactantProduct(s)Reaction Type
This compoundCyclooctene, Hydrogen Bromide1,2-Elimination
This compound1,3-Cyclooctadiene, 1,5-Cyclooctadiene, Hydrogen BromideConsecutive Eliminations/Isomerization

Free-Radical Chain Mechanism:

At elevated temperatures, particularly in the absence of radical inhibitors, the decomposition of bromoalkanes can also proceed via a free-radical chain mechanism. cdnsciencepub.com This pathway is initiated by the homolytic cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule.

The key steps in this proposed mechanism are:

Initiation: Homolytic cleavage of the C-Br bond to form a cyclooctyl radical and a bromine radical.

C₈H₁₅Br → C₈H₁₅• + Br•

Propagation:

A bromine radical abstracts a hydrogen atom from another this compound molecule, forming hydrogen bromide and a bromocyclooctyl radical.

Br• + C₈H₁₅Br → HBr + C₈H₁₄Br•

The resulting bromocyclooctyl radical can then undergo β-scission to eliminate a bromine atom, forming cyclooctene.

C₈H₁₄Br• → C₈H₁₄ + Br•

Termination: Combination of any two radical species to form a stable product.

Br• + Br• → Br₂

C₈H₁₅• + Br• → C₈H₁₅Br

C₈H₁₅• + C₈H₁₅• → C₁₆H₃₀

The presence of radical inhibitors would suppress this chain reaction, favoring the unimolecular elimination pathway.

Photolysis Mechanisms

The photolysis of bromoalkanes is initiated by the absorption of ultraviolet (UV) light, which leads to the excitation of an electron from a non-bonding orbital on the bromine atom to an antibonding σ* orbital of the C-Br bond. aip.org This electronic transition significantly weakens the C-Br bond, leading to its rapid homolytic cleavage. aip.orgumich.edu

For this compound, the primary photochemical event is the fission of the C-Br bond, generating a cyclooctyl radical and a bromine radical. nih.gov

C₈H₁₅Br + hν → C₈H₁₅• + Br•

The quantum yield for the formation of these radical pairs in the photolysis of simple bromoalkanes is typically high. umich.edu The subsequent reactions of these highly reactive radical intermediates determine the final product distribution. In an inert solvent or the gas phase, the following reactions are likely to occur:

Hydrogen Abstraction: The cyclooctyl radical can abstract a hydrogen atom from another this compound molecule or from a solvent molecule (if present), leading to the formation of cyclooctane.

Recombination: The radical pair can recombine to regenerate the starting material, this compound.

Disproportionation: The cyclooctyl radical can undergo disproportionation reactions, although this is generally a minor pathway for larger cycloalkyl radicals.

Dimerization: Two cyclooctyl radicals can combine to form bicyclooctyl.

In the presence of a reactive medium, the photochemically generated radicals can be trapped. For instance, in a solution containing a good hydrogen donor, the primary product would be cyclooctane.

Table 2: Key Species in the Photolysis of this compound

SpeciesRole
This compoundReactant
Cyclooctyl radicalPrimary photoproduct/Intermediate
Bromine radicalPrimary photoproduct/Intermediate
CyclooctanePotential final product
Hydrogen BromidePotential final product

Compound Information

Stereochemical and Conformational Dynamics of Bromocyclooctane

Conformations of the Cyclooctane (B165968) Ring System (e.g., Boat-Chair, Crown)

The eight-membered ring of cyclooctane is a flexible system that can adopt a variety of non-planar conformations to minimize steric and torsional strain. mdpi.comlibretexts.org Unlike the well-defined chair conformation of cyclohexane (B81311), cyclooctane can exist in several low-energy forms. mdpi.comnih.gov The most stable and predominant conformation of cyclooctane is the boat-chair form. mdpi.comkcl.ac.ukresearchgate.net This has been confirmed through both experimental studies in the gas phase and theoretical calculations. mdpi.comkcl.ac.uk

Another significant conformation is the crown conformation. mdpi.comnih.govoxfordreference.com While present, it is generally less stable than the boat-chair conformation. mdpi.com Computational studies have also identified other possible, higher-energy conformations such as the twist-boat-chair, boat-boat, and distorted crown conformations. nih.govkcl.ac.uk In total, up to ten possible conformational isomers have been proposed for cyclooctane, including chair-chair, twist-chair-chair, boat, twist-boat, chair, and twist-chair forms. researchgate.net The relative stability of these conformations is primarily driven by the need to minimize non-bonded repulsive interactions across the ring. kcl.ac.uk

The conformational landscape of cyclooctane can be described as complex, with interconversions between these forms occurring through low-energy pathways. nih.gov The energy differences between these conformers can be small, leading to a dynamic equilibrium where multiple conformations may be populated at room temperature. For instance, in the gas phase, cyclooctane exists as a mixture of the predominant boat-chair conformation and the crown conformation. mdpi.com

Dihedral Angle Dependence and Ring Puckering Motion

The specific shapes of cyclooctane's conformations are defined by the set of dihedral angles along the carbon-carbon bonds of the ring. unm.edu The continuous deformation of the ring from one conformation to another, known as ring puckering or pseudorotation, involves concerted changes in these dihedral angles. biomedres.uschemrxiv.org This motion allows the ring to relieve torsional and angle strain by distributing it over several bonds. libretexts.orgbiomedres.us

The puckering of the ring is a complex motion that can be described using a set of puckering coordinates. unm.educhemrxiv.org These coordinates are mathematical constructs derived from the displacement of atoms from a mean plane and are related to the dihedral angles. unm.edu The interconversion between different canonical conformations, such as the boat-chair and crown families, proceeds through specific transition states on the potential energy surface. nih.gov These transitions involve changes in dihedral angles that are equalized around the ring, often with minimal changes in bond angles, resulting in relatively low energy barriers for pseudorotation. biomedres.us

The flexibility of the cyclooctane ring and the associated puckering motions are crucial for understanding its reactivity and the stereochemical outcomes of reactions involving this ring system. The dynamic nature of the ring means that it is not locked into a single, rigid conformation but rather explores a range of shapes through these low-energy puckering pathways. nih.govbiomedres.us

Influence of Bromine Substituent on Conformational Preferences and Energy Differences

The introduction of a substituent, such as a bromine atom, onto the cyclooctane ring influences the relative energies of the different conformations and can shift the conformational equilibrium. The size and electronic properties of the bromine atom play a significant role in determining its preferred position on the ring (e.g., axial vs. equatorial-like positions). pearson.comfiveable.me

In substituted cycloalkanes, larger substituents generally prefer equatorial positions to minimize steric hindrance with other atoms on the ring, particularly 1,3-diaxial interactions. fiveable.memasterorganicchemistry.com However, the preference is not solely based on atomic size. For instance, in cyclohexane, a chloro substituent has a slightly greater preference for the equatorial position than a bromo substituent, despite chlorine being a smaller atom. pearson.com This is attributed to a combination of steric and electronic factors. pearson.com The longer carbon-bromine bond length (approximately 1.93 Å) compared to a carbon-carbon or carbon-hydrogen bond can reduce some steric interactions by placing the bulky bromine atom further from the ring. masterorganicchemistry.com

For bromocyclooctane, the bromine atom's influence will depend on which of the non-equivalent positions it occupies in a given conformation, such as the boat-chair. The boat-chair conformation of cyclooctane has multiple distinct hydrogen positions, and substitution at these positions will lead to different steric environments. researchgate.net The conformational preference will be a balance between minimizing steric strain caused by the bulky bromine atom and other transannular interactions within the flexible eight-membered ring. kcl.ac.uklibretexts.org Computational and experimental studies on substituted cyclohexanes use "A-values" to quantify the energy difference between axial and equatorial conformers. fiveable.memasterorganicchemistry.com For bromine on a cyclohexane ring, the A-value is approximately 0.43-0.6 kcal/mol, indicating a modest preference for the equatorial position. fiveable.memasterorganicchemistry.com While directly analogous values for this compound are not as readily available due to the ring's complexity, the same principles of minimizing steric strain apply. The final conformational equilibrium of this compound will be determined by the interplay of these steric factors within the dynamic puckering of the eight-membered ring.

Spectroscopic Probes for Conformational Analysis (e.g., Infrared, Raman, Microwave)

Spectroscopic techniques are powerful tools for investigating the conformational landscape of molecules like this compound. espci.frresearchgate.net By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its structure, vibrational modes, and rotational constants can be obtained, allowing for the identification and characterization of different conformers. espci.frnih.gov

Infrared (IR) and Raman Spectroscopy are used to probe the vibrational modes of a molecule. espci.frresearchgate.net Different conformers of a molecule will have distinct sets of vibrational frequencies. researchgate.netresearchgate.net By recording the IR and Raman spectra, often at different temperatures, the presence of multiple conformers can be detected. researchgate.netnih.govresearchgate.net For example, variable temperature studies of the infrared spectra of substituted cyclohexanes dissolved in liquefied xenon have been used to determine the enthalpy difference between equatorial and axial conformers. researchgate.net Similar studies on bromocyclobutane (B1266235) have used IR and Raman spectra to assign the fundamental vibrational modes. researchgate.net These techniques can distinguish between conformers because the symmetry and vibrational frequencies are sensitive to the molecule's three-dimensional shape. espci.fr

Microwave Spectroscopy provides highly precise information about the rotational constants of a molecule in the gas phase. researchgate.netnih.gov Since each conformer has a unique geometry, it will also have a unique set of rotational constants. researchgate.net By measuring the microwave spectrum, it is possible to identify the different conformers present in a sample and determine their precise structural parameters. kcl.ac.uknih.gov This technique has been successfully applied to study the conformations of related molecules like cyclooctanone, identifying and characterizing multiple boat-chair and twisted boat-chair conformers. kcl.ac.uk Microwave spectroscopy has also been used in conjunction with computational calculations to determine the structural parameters and conformational stability of various substituted cyclohexanes. researchgate.netnih.govresearchgate.net

Together, these spectroscopic methods, often combined with quantum-chemical calculations, provide a comprehensive picture of the conformational dynamics of flexible molecules like this compound, revealing the structures of the stable conformers, their relative energies, and the energy barriers for their interconversion. kcl.ac.ukresearchgate.net

Advanced Spectroscopic Characterization and Analytical Techniques in Bromocyclooctane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of bromocyclooctane by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, the proton attached to the same carbon as the bromine atom (the methine proton, -CHBr) is the most deshielded due to the electronegativity of bromine. This results in a signal significantly downfield from the other protons. The remaining 14 protons are part of the methylene (B1212753) (-CH₂) groups of the cyclooctane (B165968) ring and produce a series of complex, overlapping signals in the upfield region.

A representative analysis of the ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) shows distinct chemical shifts. chemicalbook.comchemicalbook.com The methine proton appears as a multiplet centered around 4.42 ppm. chemicalbook.com The protons on the carbons adjacent to the CHBr group (α-protons) appear at approximately 2.1-2.3 ppm, while the other ring protons (β, γ, and δ-protons) resonate in the more shielded region of approximately 1.50 to 1.75 ppm. chemicalbook.com

Proton EnvironmentTypical Chemical Shift (δ) in ppmMultiplicity
-CHBr ~4.42Multiplet
-CH₂- (alpha) ~2.1 - 2.3Multiplet
-CH₂- (beta, gamma, delta) ~1.5 - 1.8Multiplet

Data sourced from representative spectra. chemicalbook.comchemicalbook.com Actual values may vary based on solvent and experimental conditions.

In ¹³C NMR, each unique carbon atom in this compound gives a distinct signal. The carbon atom bonded to the electronegative bromine atom is significantly deshielded and appears at the lowest field. libretexts.org Due to the symmetry of the cyclooctane ring, even in its boat-chair conformation, some carbon signals may overlap. Generally, four distinct signals are expected for the cyclooctane ring carbons in addition to the unique signal for the carbon bearing the bromine.

The chemical shift for the carbon atom directly attached to the bromine (C-Br) typically appears in the range of 55-80 ppm. oregonstate.edu The other sp³ hybridized carbon atoms of the cyclooctane ring appear in the upfield alkane region, generally between 20-40 ppm. rsc.org The specific shifts can help confirm the cyclic structure and the position of the bromine substituent.

Carbon EnvironmentTypical Chemical Shift (δ) in ppm
C-Br 55 - 80
Ring Carbons (C₂, C₈) 30 - 40
Ring Carbons (C₃, C₇) 25 - 35
Ring Carbons (C₄, C₆) 20 - 30
Ring Carbon (C₅) 20 - 30

Values are typical for alkyl halides and cycloalkanes and serve as estimates. libretexts.orgoregonstate.edu

For complex molecules like this compound where ¹H NMR signals may overlap, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and definitively assign the structure. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. longdom.org A COSY spectrum of this compound would show cross-peaks connecting the -CHBr proton signal to the signals of the adjacent -CH₂ protons, and sequentially around the ring, confirming the connectivity of the carbon skeleton. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org For this compound, an HSQC spectrum would link the ¹H signal at ~4.42 ppm to the ¹³C signal of the C-Br carbon, and each set of methylene proton signals to their corresponding carbon signals, providing unambiguous C-H bond correlations. preprints.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular and Fragmentation Pattern Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. chemguide.co.uklibretexts.org

When this compound is analyzed, its most characteristic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion peak appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule. docbrown.info

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for this compound include the loss of a bromine radical to form the cyclooctyl cation ([C₈H₁₅]⁺) and the loss of hydrogen bromide (HBr). libretexts.org

Ionm/z (mass-to-charge ratio)Significance
[C₈H₁₅⁷⁹Br]⁺ 190Molecular Ion (M⁺)
[C₈H₁₅⁸¹Br]⁺ 192Molecular Ion (M+2)
[C₈H₁₅]⁺ 111Loss of Br radical
[C₈H₁₄]⁺ 110Loss of HBr

Fragmentation is a complex process; other smaller fragments from ring cleavage also appear.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comwikipedia.org In the context of this compound research, GC-MS is used to separate the compound from complex mixtures, such as reaction products or environmental samples, and to identify it based on its retention time and mass spectrum. thermofisher.comeag.com

The sample is first vaporized and passed through a GC column, where it separates from other components. thermofisher.com The time it takes for this compound to exit the column is its retention time, a characteristic value under specific experimental conditions. For example, this compound has a standard non-polar Kovats retention index of 1258. nih.gov As the compound elutes from the GC column, it enters the mass spectrometer, which provides the mass spectrum confirming its identity. scioninstruments.com

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule with very high accuracy, typically to four or more decimal places. researchgate.netmeasurlabs.com This accuracy allows for the unambiguous determination of a molecule's elemental formula.

For this compound, HRMS can distinguish its molecular formula, C₈H₁₅Br, from other potential formulas that might have the same nominal mass. The experimentally measured mass can be compared to the calculated exact mass, providing definitive proof of the compound's identity. This is particularly crucial in synthetic chemistry and for the identification of unknown compounds. filab.fr The calculated monoisotopic mass of this compound (C₈H₁₅⁷⁹Br) is 190.03571 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the conformational landscape of molecules. For this compound, these methods are particularly insightful for analyzing the carbon-bromine bond and the flexible eight-membered ring structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. IR spectra of this compound have been recorded using various techniques, including Fourier Transform Infrared (FTIR) spectroscopy on neat samples (liquid) and gas-phase IR spectroscopy. nih.gov

The gas-phase IR spectrum of this compound shows several characteristic absorption bands. tandfonline.com The most prominent features are associated with the vibrations of the hydrocarbon backbone and the carbon-bromine bond.

C-H Stretching: Strong absorptions are observed in the 2850-3000 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the cyclooctane ring. tandfonline.com

C-H Bending: The region between 1400 cm⁻¹ and 1500 cm⁻¹ typically contains bands corresponding to the scissoring and bending vibrations of the CH₂ groups. tandfonline.com

C-Br Stretching: The stretching vibration of the carbon-bromine bond is a key diagnostic peak. For alkyl bromides, this absorption is typically found in the lower frequency region of the mid-infrared spectrum, generally between 500 and 700 cm⁻¹. The exact position of this band can be sensitive to the conformation of the molecule.

Key Infrared Absorption Bands for this compound (Gas Phase)
Wavenumber (cm⁻¹)Vibrational Mode AssignmentSource
~2925Asymmetric C-H Stretching (CH₂) tandfonline.com
~2855Symmetric C-H Stretching (CH₂) tandfonline.com
~1450CH₂ Scissoring/Bending tandfonline.com
Below 700C-Br Stretching (Expected)General Spectroscopic Data

Raman spectroscopy is a complementary vibrational technique that detects light scattered inelastically from a molecule. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of cyclooctane and the C-Br bond. While specific experimental Raman spectra for this compound are noted as available, detailed public data on band assignments are scarce. nih.gov

In principle, Raman spectroscopy provides crucial data for conformational analysis. nih.govacs.org The flexible cyclooctane ring can exist in several conformations, such as the boat-chair and crown forms. The vibrational frequencies of ring deformation and puckering modes, as well as the C-Br stretching frequency, are expected to differ for each conformer. semanticscholar.org By analyzing the Raman spectrum, potentially at different temperatures, researchers can identify the presence of multiple conformers in equilibrium and determine their relative stabilities. acs.orgresearchgate.net The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is especially informative for these large-amplitude ring motions. acs.org

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from lower to higher energy molecular orbitals. acs.org The absorbing functional groups are known as chromophores. google.com

This compound is a saturated alkyl halide. Its structure lacks conjugated π systems, which are responsible for strong absorptions in the 200-800 nm range. mdpi.com The electronic transitions possible for this compound involve the electrons in its sigma (σ) bonds and the non-bonding (n) lone-pair electrons on the bromine atom. google.com The expected transitions are:

n → σ* transition: An electron from a non-bonding orbital of the bromine atom is excited to an antibonding sigma orbital (σ*) of the C-Br bond. For alkyl halides, these transitions are typically of low intensity and occur in the UV region, often around 200-260 nm. google.com

σ → σ* transition: An electron from a bonding sigma orbital (e.g., C-C or C-H) is excited to the corresponding antibonding σ* orbital. These transitions require higher energy and occur in the far-UV region (below 200 nm), which is inaccessible to standard UV-Vis spectrophotometers. mdpi.comnih.gov

Consequently, a UV-Vis spectrum of this compound recorded on a conventional instrument (200-800 nm) is not expected to show significant absorption peaks.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful and unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgdrawellanalytical.com This technique involves directing a beam of X-rays onto a crystalline sample and measuring the diffraction pattern produced by the electron clouds of the atoms. iastate.edu Analysis of this pattern allows for the calculation of the exact position of each atom in the crystal lattice, yielding precise bond lengths, bond angles, and torsional angles. wikipedia.org

Although no publicly available crystal structure of this compound was identified in the searched literature, the application of single-crystal XRD would provide definitive answers to key structural questions. It would:

Unambiguously identify the preferred conformation (e.g., boat-chair, crown, or other) of the cyclooctane ring in the solid state. drawellanalytical.com

Determine the precise orientation of the bromine substituent (e.g., axial, equatorial, or isoclinal).

Provide accurate measurements of all C-C and C-H bond lengths and angles, as well as the C-Br bond length. iastate.edu

Powder X-ray diffraction (PXRD) could also be used to characterize a polycrystalline sample of this compound, confirming its crystalline phase and purity, but it would not typically provide a complete structural solution for a molecule of this complexity without complementary information. iastate.eduscielo.org.mx

Chromatographic Techniques for Purity and Separation (e.g., HPLC, UHPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a volatile substance like this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for analysis by gas chromatography. libretexts.org In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. ijpsjournal.com Separation occurs based on the compound's boiling point and its interactions with the stationary phase. GC, often coupled with a mass spectrometer (GC-MS), is a standard method for identifying and quantifying this compound and any volatile impurities. libretexts.orgnih.gov Data for the gas chromatography of this compound is available in standard reference databases.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC is a powerful technique for the separation and purification of compounds. For simple alkyl halides like this compound that lack a strong UV chromophore, a reversed-phase HPLC method would be appropriate. tandfonline.comnih.gov

Stationary Phase: A nonpolar C18 (ODS) column is typically used. tandfonline.comtandfonline.com

Mobile Phase: A polar mobile phase, such as a mixture of methanol/water or acetonitrile/water, would be employed. tandfonline.com

Detection: Since this compound does not absorb significantly in the UV range, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be necessary for detection. tandfonline.comtandfonline.com

Ultra-high-performance liquid chromatography (UHPLC) is a modern advancement of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity, making it an excellent tool for rapid purity checks and quality control of this compound.

Applications and Advanced Research Directions Involving Bromocyclooctane Derivatives

Bromocyclooctane as a Versatile Synthetic Intermediate

The chemical reactivity of this compound makes it a valuable precursor in organic synthesis. The bromine atom serves as a functional handle for a wide array of chemical transformations, including substitution and elimination reactions, enabling the construction of more complex molecular structures. ontosight.ailookchem.com Its utility is particularly pronounced in the synthesis of other functionalized cycloalkanes and strained cyclic systems.

This compound serves as a fundamental building block for the assembly of intricate and sterically demanding cycloalkane structures. libretexts.org The reactivity of the carbon-bromine bond allows for its participation in various coupling reactions and nucleophilic substitutions, facilitating the introduction of diverse functional groups or the formation of larger polycyclic systems. The inherent strain and conformational flexibility of the cyclooctane (B165968) ring influence the reactivity and stereochemical outcome of these transformations. researchgate.net

Strained ring systems, in particular, have garnered significant interest in chemistry due to their unique reactivity. rsc.org Brominated cycloalkanes, such as bromocyclobutane (B1266235) derivatives, are noted for their utility in constructing complex molecules and strained rings, a principle that extends to the larger cyclooctane framework. The strain energy inherent in these cyclic structures can be harnessed to drive specific chemical reactions, positioning this compound derivatives as key intermediates in the synthesis of architecturally complex organic molecules. rsc.orgchemistryviews.org

One of the most significant applications of this compound derivatives is in the synthesis of cyclooctynes and substituted cyclooctenes, which are pivotal reagents in modern organic chemistry and chemical biology. The synthesis of cyclooctyne (B158145), the smallest isolable cyclic alkyne, often begins with cyclooctene (B146475). uninsubria.it The process involves the bromination of cyclooctene to yield 1,2-dithis compound, which is then subjected to dehydrobromination to produce 1-bromocyclooctene. uninsubria.it This vinyl bromide is a critical intermediate; a subsequent elimination reaction, typically using a strong base like lithium diisopropylamide (LDA), removes the second equivalent of hydrogen bromide to form the strained triple bond of cyclooctyne. uninsubria.itunimi.it

Similarly, 1-bromocyclooctene is a key precursor for creating a variety of substituted cyclooctene derivatives. thieme-connect.com Cross-coupling reactions, such as those catalyzed by nickel complexes, allow for the introduction of various substituents onto the double bond of the cyclooctene ring. thieme-connect.com This methodology provides access to previously inaccessible functionalized cis- and trans-cyclooctenes, which have applications in areas like organocatalysis. thieme-connect.com

PrecursorTarget CompoundKey Reagents/ReactionReference
Cyclooctene1-Bromocyclooctene1. Br₂ (Bromination) 2. KOtBu (Elimination) uninsubria.it
1-BromocycloocteneCyclooctyneLDA (Dehydrobromination) uninsubria.itunimi.it
1-Bromocyclooctene(E)-1-BenzylcycloocteneBenzylmagnesium chloride, NiCl₂(dppe) thieme-connect.com
1,2-Dibromocyclooctene(E)-1-Bromo-2-phenylcyclooctenePhenylmagnesium bromide, NiCl₂(dppe) thieme-connect.com

Building Block for Complex Cycloalkanes and Strained Ring Systems

Medicinal Chemistry and Drug Discovery

The structural and physicochemical properties of cyclooctane derivatives make them intriguing scaffolds for medicinal chemistry and drug discovery. openmedicinalchemistryjournal.comsciencepublishinggroup.com The incorporation of this eight-membered ring can influence a molecule's conformation, lipophilicity, and metabolic stability, which are critical parameters in the design of new therapeutic agents. nih.govufrj.br

This compound derivatives serve as starting materials for the synthesis of more complex molecules that are evaluated as potential therapeutic agents. smolecule.com The cyclooctane ring can be found within the structure of various classes of compounds investigated for medicinal applications. While direct therapeutic applications of this compound itself are not the focus, its role as a synthetic precursor is vital. For instance, heterocyclic compounds, which form the basis of a vast number of pharmaceuticals, can be synthesized using cycloalkane-derived intermediates. openmedicinalchemistryjournal.com The development of new anticancer, anti-inflammatory, and antimicrobial agents often involves the exploration of novel molecular scaffolds, and the cyclooctane ring, accessible from precursors like this compound, provides a structurally diverse platform for such discovery. researchgate.netnih.govnih.govmdpi.com For example, antibody-drug conjugates (ADCs) have emerged as a significant class of cancer therapeutics, and the linkers and payloads can be complex molecules whose synthesis may rely on versatile building blocks. nih.gov

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in clinical oncology for diagnosis, staging, and monitoring treatment response. mcgill.canih.gov This technology relies on the detection of radiation from positron-emitting isotopes, such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga), which are attached to biologically active molecules (radiotracers). rsc.orgmdpi.com

A critical application stemming from this compound chemistry lies in this area. As previously described, this compound derivatives are precursors to cyclooctynes. uninsubria.it Cyclooctynes are renowned for their use in copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). mcgill.ca This reaction is exceptionally useful for bioconjugation under mild, biological conditions. In the context of PET, a cyclooctyne derivative (synthesized ultimately from a this compound precursor) can be radiolabeled with an isotope like ¹⁸F. mcgill.ca This radiolabeled synthon can then be "clicked" onto a targeting vector, such as a peptide or antibody that specifically binds to cancer cells. mcgill.camdpi.com This approach allows for the creation of highly specific radiotracers for PET imaging, enabling the visualization of tumors and potentially improving cancer diagnostics and the planning of radiation therapy. aspariaglycomics.com

IsotopeHalf-LifeKey FeatureApplicationReference
Fluorine-18 (¹⁸F)~110 minWidely used in clinical PET; can be incorporated into organic molecules.Synthesis of ¹⁸F-labeled tracers for imaging various biological targets. mcgill.carsc.org
Gallium-68 (⁶⁸Ga)~68 minGenerator-produced, convenient for on-site preparation.Labeling of peptides and other targeting molecules for cancer imaging. mdpi.com
Zirconium-89 (⁸⁹Zr)~78.4 hoursLonger half-life suitable for tracking slow-clearing molecules like antibodies.Radiolabeling of antibodies for immuno-PET imaging. mdpi.com

Development of Novel Therapeutic Agents

Materials Science and Polymer Chemistry Applications

The incorporation of the cyclooctyl moiety, often derived from precursors like this compound, into polymer structures can significantly influence the material's properties. Research in this area explores the synthesis of novel polymers with tailored thermal and mechanical characteristics.

One notable application is in the development of thermotropic liquid crystalline polymers. Scientists have prepared main-chain liquid crystalline polymers that incorporate 1,5-cyclooctyl units within their mesogenic groups. Preliminary studies of these materials have revealed the formation of two distinct smectic mesophases, indicating a high degree of structural order influenced by the cyclooctyl ring. ereztech.comamericanelements.com

In polymer chemistry, the cyclooctyl group is used to modify the properties of common polymer backbones. For instance, poly(cyclooctyl methacrylate) is a polymer where the bulky cyclooctyl group is attached to a methacrylate (B99206) backbone. This modification results in a material with a glass transition temperature (Tg) of 73 °C, demonstrating how the cycloalkane substituent can be used to tune the thermal properties of acrylic polymers. nih.gov

Furthermore, polymers derived from cyclooctene, which can be synthesized from this compound derivatives, have shown promise in advanced applications. Poly(cyclooctene), often prepared via ring-opening metathesis polymerization (ROMP), can be crosslinked to create materials exhibiting excellent thermally induced shape-memory effects. americanelements.com These shape-memory polymers have potential uses in actuators, sensors, and self-deployable structures. americanelements.com The functionalization of cyclooctene monomers allows for the synthesis of polyoctenamers with tailored properties, such as controlled crystallinity and hydrophobicity. americanelements.com

While direct use of this compound as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) is not widely documented in dedicated studies, its structure as a secondary alkyl halide makes it a potential candidate for initiating such polymerizations. wikipedia.org ATRP relies on the reversible transfer of a halogen atom from a dormant polymer chain to a transition metal catalyst, a process for which alkyl halides like this compound serve as archetypal initiators. researchgate.netresearchgate.net Similarly, as an alkyl bromide, it could theoretically function as a chain transfer agent to control molecular weight during radical polymerizations, although specific studies detailing this application are scarce. cpsc.gov

Table 1: Examples of Polymers Incorporating Cyclooctyl Moieties This table is interactive. Click on the headers to sort the data.

Polymer/Material Class Monomer/Precursor Unit Key Property/Application
Liquid Crystalline Polymer 1,5-cyclooctyl-containing mesogen Forms smectic mesophases
Poly(cyclooctyl methacrylate) Cyclooctyl methacrylate Glass Transition Temperature (Tg) = 73 °C
Poly(cyclooctene) Cyclooctene Shape-memory effects

Catalyst Development and Mechanistic Probes in Organic Reactions

This compound and its derivatives serve as important substrates and molecular probes in the development of new catalytic methods and for the elucidation of complex organic reaction mechanisms.

In the realm of catalyst development, new synthetic transformations utilizing cyclooctyl derivatives are being explored. For example, a palladium-catalyzed cross-coupling reaction has been developed for the amination of unactivated secondary alkyl bromides, including cyclooctyl bromide, with benzophenone (B1666685) imines. nih.gov This method provides a route to protected primary amines and demonstrates the utility of palladium catalysis for forming carbon-nitrogen bonds with sterically demanding secondary cycloalkyl halides. nih.gov Biocatalysis has also harnessed cyclooctane derivatives. An unspecific peroxygenase (UPO) enzyme has been shown to catalyze the highly selective remote C-4 oxidation of trans-dibromo- and dichlorocyclooctanes. fishersci.ca This reaction produces valuable heterofunctionalized molecules that can serve as versatile chemical building blocks. fishersci.ca

The unique conformational landscape and reactivity of the cyclooctyl system make its derivatives excellent tools for probing reaction mechanisms. The solvolysis of secondary alkyl halides—a classic reaction for studying nucleophilic substitution mechanisms (SN1 and SN2)—is influenced by the ring size of the substrate. fishersci.ienih.gov Mechanistic studies of palladium-copper mediated reactions have revealed that for cyclooctyl systems, reaction pathways dominated by the formation of carbocations are prevalent, in contrast to the mechanisms observed for smaller rings like cyclohexane (B81311). fishersci.se

The study of elimination reactions has also benefited from the use of this compound derivatives. The dehydrohalogenation of trans-1-bromo-2-methoxycyclooctane, for instance, exhibits different mechanistic pathways depending on the base employed. This substrate-dependent reactivity allows for detailed investigations into the competition between E2 and carbenoid-mediated elimination pathways. uni.lu Furthermore, kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, have been used with deuterated cyclooctane derivatives to provide detailed insights into the transition states of pericyclic reactions, such as the ring-opening of bicyclo[4.2.0]oct-7-ene. uni.lupeptidesciences.com These studies are crucial for building a fundamental understanding of how chemical reactions occur. nih.gov

Table 2: Applications of this compound Derivatives in Catalysis and Mechanistic Studies This table is interactive. Click on the headers to sort the data.

Area of Study Derivative/System Key Finding/Application
Catalyst Development Cyclooctyl bromide Substrate for Pd-catalyzed amination reactions. nih.gov
Biocatalysis trans-Dihalocyclooctanes Selective remote C-H oxidation by peroxygenase enzymes. fishersci.ca
Mechanistic Probe (Substitution) Cyclooctyl systems Elucidation of carbocation-dominant pathways in organometallic reactions. fishersci.se
Mechanistic Probe (Elimination) trans-1-Bromo-2-methoxycyclooctane Investigation of competing E2 vs. carbenoid elimination mechanisms. uni.lu
Mechanistic Probe (KIE) Deuterated cyclooctane derivatives Determination of transition state structures in pericyclic reactions. uni.lu

Q & A

Q. What are the standard synthetic routes for bromocyclooctane, and how can researchers validate their purity?

this compound is commonly synthesized via the Hunsdiecker reaction modification using dibromomethane as a solvent, as described in the Cristol-Firth method. Grignard reagent methylation is another approach, requiring extended heating periods (e.g., 18 hours) for complete substrate consumption . Validation involves vapor-phase chromatography (VPC) for separation of byproducts (e.g., 1-methylbicyclo[2.2.2]octane) and spectral comparison (NMR, FT-IR) with authentic specimens to confirm identity and purity .

Q. What characterization techniques are essential for confirming this compound’s structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To analyze proton environments and confirm cyclooctane ring substitution patterns.
  • Mass Spectrometry (MS) : For molecular weight verification (C₈H₁₅Br, MW: 191.11 g/mol) .
  • Gas Chromatography (GC) : To assess purity and detect volatile impurities .
    Documentation should adhere to IUPAC nomenclature and SI units, as emphasized in chemistry research guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Tight-sealing safety goggles, nitrile gloves, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in Grignard reagent interactions?

Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps in alkylation reactions.
  • Computational Modeling : Density Functional Theory (DFT) simulations to map transition states and intermediates.
  • Stereochemical Analysis : Chiral chromatography to monitor stereoselectivity in product formation .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?

Contradictions often arise from variations in reaction conditions (e.g., heating duration, solvent purity). Mitigation strategies include:

  • Replication Studies : Reproducing protocols with controlled variables (e.g., temperature, reagent ratios).
  • Systematic Error Analysis : Quantifying uncertainties in GC/MS data and comparing with secondary sources .
  • Meta-Analysis : Cross-referencing datasets from peer-reviewed literature to identify consensus or outliers .

Q. What advanced methodologies optimize this compound’s reactivity in ring-opening or cross-coupling reactions?

  • Catalytic Systems : Screening palladium or nickel catalysts for Suzuki-Miyaura coupling to functionalize the cyclooctane ring.
  • Solvent Effects : Testing polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates.
  • In Situ Monitoring : Using real-time FT-IR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can computational tools enhance this compound’s application in supramolecular chemistry?

  • Molecular Dynamics (MD) : Simulate host-guest interactions in macrocyclic systems.
  • Docking Studies : Predict binding affinities with cavitands or cyclodextrins.
  • Database Mining : Use SciFinder or Reaxys to identify analogous bromoalkane applications in published frameworks .

Methodological Guidance

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Data Presentation : Use tables to compare reaction yields (e.g., Table I in ) and highlight statistical significance (e.g., p-values for reproducibility).
  • Literature Review : Prioritize primary sources from ACS, RSC, or Wiley databases, avoiding non-peer-reviewed platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromocyclooctane
Reactant of Route 2
Reactant of Route 2
Bromocyclooctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.